5-Chloro-2-cyclohexylpyridin-3-ol
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Overview
Description
5-Chloro-2-cyclohexylpyridin-3-ol is a chemical compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a cyclohexyl group at the 2-position, along with a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclohexylpyridin-3-ol typically involves the chlorination of 2-cyclohexylpyridine followed by hydroxylation. One common method is the reaction of 2-cyclohexylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-cyclohexylpyridine is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclohexylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-cyclohexylpyridin-3-one.
Reduction: Formation of 2-cyclohexylpyridin-3-ol.
Substitution: Formation of 5-methoxy-2-cyclohexylpyridin-3-ol.
Scientific Research Applications
5-Chloro-2-cyclohexylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclohexylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyridin-3-ol: Similar structure but with a methyl group instead of a cyclohexyl group.
5-Chloro-2-phenylpyridin-3-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Chloro-2-ethylpyridin-3-ol: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness
5-Chloro-2-cyclohexylpyridin-3-ol is unique due to the presence of the bulky cyclohexyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
5-chloro-2-cyclohexylpyridin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h6-8,14H,1-5H2 |
InChI Key |
IOJRSRPPTQXIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
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